

# A Comparative Structural Analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers

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## Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzylamine

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This guide provides a detailed structural comparison of the ortho, meta, and para isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide. The information presented is based on crystallographic studies and is intended to inform structure-activity relationship (SAR) studies and guide further research in the development of sulfonamide-based therapeutic agents. While extensive structural data is available, comparative biological activity data for these specific isomers is not currently published.

## Structural and Physicochemical Data Comparison

The three isomers—N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (Compound A, para), N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (Compound B, meta), and N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (Compound C, ortho)—exhibit high similarity in bond lengths and angles. However, significant differences are observed in their torsion angles, leading to distinct three-dimensional conformations and intermolecular interactions in the solid state.<sup>[1][2]</sup>

Parameter	Compound A (para)	Compound B (meta)	Compound C (ortho)
Molecular Formula	C <sub>13</sub> H <sub>12</sub> N <sub>2</sub> O <sub>5</sub> S	C <sub>13</sub> H <sub>12</sub> N <sub>2</sub> O <sub>5</sub> S	C <sub>13</sub> H <sub>12</sub> N <sub>2</sub> O <sub>5</sub> S
Melting Point (°C)	182–183[1]	133–134[1]	85–86[1]
Yield (%)	85.84[1]	79.65[1]	17.83[1]
Bond Lengths (Å)			
S1–C1	1.770 (3)[3]	1.7664 (12)[3]	1.7871 (12)[3]
S1–N1	1.646 (3)[3]	1.6450 (10)[3]	1.6426 (11)[3]
Bond Angles (°)			
C1–S1–N1	107.4 (approx.)[1]	107.4 (approx.)[1]	107.4 (approx.)[1]
S1–N1–C7	116.9 (2)[3]	119.00 (8)[3]	115.49 (8)[3]
O1–S1–O2	120.45 (14)[3]	120.66 (5)[3]	118.98 (6)[3]
Torsion Angle (°)			
C1–S1–N1–C7	-58.6 (3)[3]	+66.56 (3)[3]	+41.78 (10)[3]
Angle Between Aromatic Rings (°)	30.51 (14)[1]	41.05 (5)[1]	41.06 (5)[1]
Crystal Packing	Infinite 3D network[1][2]	Ladder-shaped sheets[1][2]	Fairly planar infinite sheets[1][2]
Key Hydrogen Bonds	N–H...O (sulfonamide)[1][2]	N–H...O (sulfonamide)[1][2]	N–H...O (methoxy)[1][2]

Note: The bond lengths and angles are generally very similar across the three isomers. The most significant structural differentiator at the molecular level is the C1–S1–N1–C7 torsion angle, which dictates the relative orientation of the phenyl rings.[1][3] This, in turn, influences the intermolecular interactions and crystal packing. In the ortho-isomer (Compound C), a notable intramolecular N–H...O hydrogen bond is observed, and the intermolecular hydrogen bonding involves the methoxy oxygen, unlike the para and meta isomers where the sulfonamide oxygens act as acceptors.[1]

## Biological Activity Context

While specific comparative biological data for these three isomers are not available in the reviewed literature, the broader class of sulfonamides is known for a wide range of biological activities. These include antibacterial, anticancer, carbonic anhydrase inhibition, and antiviral activities.<sup>[1]</sup> The structural variations highlighted in this guide, particularly the differences in the electrostatic potential surface due to the position of the nitro group, are likely to influence the binding affinity of these molecules to biological targets. Further research is warranted to elucidate the specific biological profiles of these isomers.

## Experimental Protocols

### Synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Derivatives<sup>[1]</sup>

The synthesis for all three isomers follows a similar procedure, with the representative synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (Compound A) detailed below.

#### Materials:

- Appropriate nitrobenzenesulfonyl chloride (4-nitrobenzenesulfonyl chloride, 3-nitrobenzenesulfonyl chloride, or 2-nitrobenzenesulfonyl chloride)
- p-Anisidine
- 1 M Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) solution
- Deionized water
- Isopropanol

#### Procedure:

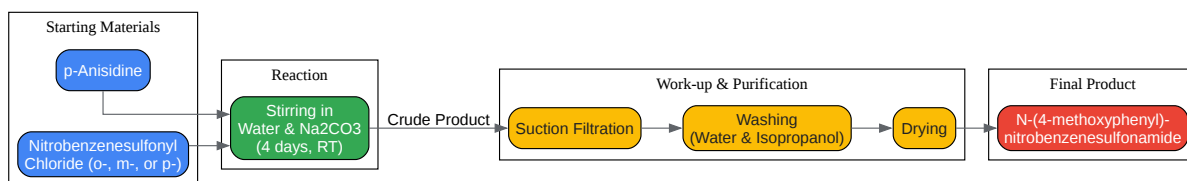
- To a 250 mL Erlenmeyer flask, add the nitrobenzenesulfonyl chloride (10.00 mmol) and p-anisidine (10.00 mmol).
- Add 50 mL of deionized water and 10 mL of 1 M  $\text{Na}_2\text{CO}_3$  solution to the flask.
- Stir the mixture on a magnetic stir plate at room temperature for approximately 4 days.

- Collect the resulting solid product by suction filtration.
- Wash the collected product with deionized water and then with isopropanol.
- Dry the final product in an oven at a low temperature.

Crystallization for X-ray Analysis:[1]

- Compound A: X-ray quality crystals were grown by solvent diffusion of heptane into an acetone solution of the compound.
- Compound B: X-ray quality crystals were grown by solvent diffusion of hexane into an acetone solution of the compound.
- Compound C: X-ray quality crystals were grown by solvent diffusion of hexane into a 1,2-dichloroethane solution of the compound.

## Visualizations



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Caption: Synthetic workflow for N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives.

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## References

- 1. mdpi.com [mdpi.com]
- 2. 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide | 1576-38-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
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